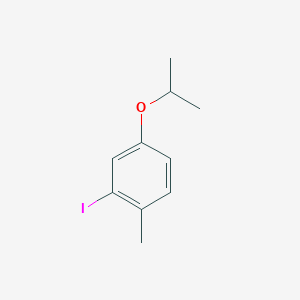

2-Iodo-4-isopropoxy-1-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-methyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHDBUDCJILKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Iodo-1-methyl-4-(propan-2-yloxy)benzene

This is a comprehensive technical guide on the chemical structure, synthesis, and applications of 2-iodo-1-methyl-4-(propan-2-yloxy)benzene , a specialized aryl iodide building block used in medicinal chemistry.

Executive Summary

2-Iodo-1-methyl-4-(propan-2-yloxy)benzene (also known as 2-iodo-4-isopropoxytoluene ) is a trisubstituted benzene derivative characterized by an electron-rich aromatic core functionalized with a labile iodide handle. Its structural uniqueness lies in the specific ortho-methyl, meta-isopropoxy positioning relative to the iodine atom, creating a steric and electronic environment distinct from common para-substituted aryl halides.

This compound serves as a critical intermediate in the synthesis of biaryl scaffolds via transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). It is particularly relevant in the development of SGLT2 inhibitors and other carbohydrate-mimetic therapeutics where alkoxyphenyl motifs modulate lipophilicity and metabolic stability.

Key Identifiers:

-

IUPAC Name: 2-iodo-1-methyl-4-(propan-2-yloxy)benzene

-

Synonyms: 2-iodo-4-isopropoxytoluene; 3-iodo-4-methylphenyl isopropyl ether

-

CAS Registry Number: 1369834-60-5 (Ether); 626250-54-2 (Phenol precursor)

-

Molecular Formula: C₁₀H₁₃IO

-

Molecular Weight: 276.12 g/mol

Structural Characterization & Properties

Molecular Geometry and Electronic Effects

The molecule features a toluene core with two key substituents:

-

Iodine (C-2): Positioned ortho to the methyl group. This proximity introduces steric strain (A-value of I = 0.43 vs. Me = 1.70), which can influence the regioselectivity of oxidative addition steps during catalysis.

-

Isopropoxy (C-4): Positioned para to the methyl group. This is a strong electron-donating group (EDG) via resonance (+M effect), significantly increasing the electron density of the ring, particularly at the C-3 and C-5 positions.

Physical Properties (Predicted/Experimental)

| Property | Value | Rationale |

| Appearance | Pale yellow oil or low-melting solid | Typical for halogenated aryl ethers. |

| Boiling Point | ~285°C (760 mmHg) | High MW and polarizability of Iodine. |

| Density | ~1.5 g/cm³ | Heavy atom effect (Iodine). |

| LogP | 4.1 ± 0.3 | Lipophilic due to iodo and isopropyl groups. |

| Solubility | DCM, THF, Toluene | Hydrophobic core; insoluble in water. |

Synthetic Pathways[1]

The synthesis of 2-iodo-1-methyl-4-(propan-2-yloxy)benzene is non-trivial due to the directing effects of standard electrophilic aromatic substitution (EAS). Direct iodination of 4-isopropoxytoluene typically yields the 3-iodo isomer (ortho to the strong alkoxy director), not the desired 2-iodo isomer.

Therefore, a bottom-up approach starting from 2-amino-4-nitrotoluene is the industry standard to ensure regiochemical fidelity.

Retrosynthetic Analysis

-

Target: 2-iodo-1-methyl-4-(propan-2-yloxy)benzene

-

Disconnection: O-Alkylation (Williamson Ether Synthesis)

-

Precursor 1: 2-iodo-4-methylphenol (3-iodo-p-cresol)

-

Precursor 2: 2-iodo-4-aminotoluene (via Sandmeyer/Reduction)

Step-by-Step Protocol

Step 1: Sandmeyer Iodination

Convert commercial 2-amino-4-nitrotoluene to 2-iodo-4-nitrotoluene .

-

Reagents: NaNO₂, H₂SO₄, KI.

-

Mechanism: Formation of diazonium salt followed by radical-nucleophilic substitution by iodide.

-

Critical Control: Maintain temperature <5°C during diazotization to prevent phenol formation.

Step 2: Nitro Reduction

Reduce the nitro group to an amine without dehalogenating the iodine.

-

Reagents: Fe powder/NH₄Cl or SnCl₂/HCl.

-

Note: Avoid catalytic hydrogenation (Pd/C, H₂), which will cause hydrodeiodination (loss of the iodine handle).

Step 3: Hydrolysis to Phenol

Convert 2-iodo-4-aminotoluene to 2-iodo-4-methylphenol (3-iodo-p-cresol).

-

Reagents: NaNO₂, H₂SO₄ (aq), followed by thermal hydrolysis (100°C).

-

Observation: The amine is diazotized and then boiled in dilute acid to replace N₂⁺ with OH.

Step 4: O-Alkylation (Final Step)

-

Reagents: Isopropyl bromide (2-bromopropane), K₂CO₃, DMF, 60°C.

-

Procedure:

-

Dissolve 3-iodo-p-cresol (1.0 eq) in DMF.

-

Add K₂CO₃ (2.0 eq) and stir for 30 min to form the phenoxide.

-

Add 2-bromopropane (1.5 eq) dropwise.

-

Heat to 60°C for 4-6 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

-

Yield: Typically 85-90%.

Synthesis Workflow Diagram

Caption: Four-step regioselective synthesis ensuring the iodine is installed ortho to the methyl group.

Reactivity Profile & Applications

Cross-Coupling Utility

The primary utility of 2-iodo-1-methyl-4-(propan-2-yloxy)benzene is as an electrophile in Palladium-catalyzed cross-coupling. The iodine atom is a "soft" leaving group, making oxidative addition facile even with weak ligands.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl ethers.

-

Application: Synthesis of SGLT2 inhibitor analogs where the distal phenyl ring requires electron-rich substitution.

-

-

Sonogashira Coupling: Reacts with terminal alkynes.

-

Buchwald-Hartwig Amination: Reacts with amines to form aniline derivatives.

Mechanistic Pathway (Suzuki)

-

Oxidative Addition: Pd(0) inserts into the C–I bond. The presence of the ortho-methyl group stabilizes the Pd(II) species against dimerization but may slow down the transmetallation step due to steric bulk.

-

Transmetallation: The aryl-boron species transfers its organic group to Palladium.

-

Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).

Reactivity Diagram

Caption: Divergent synthetic utility of the aryl iodide handle.

Safety & Handling (SDS Highlights)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Light Sensitive: Aryl iodides can liberate free iodine upon prolonged exposure to light. Store in amber vials.

-

-

Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 616392, 2-Iodo-4-methylphenol. Retrieved from [Link]

-

Organic Syntheses (2005). Preparation of Aryl Iodides via Sandmeyer Reaction. Org. Synth. 2005, 81, 121. Retrieved from [Link]

-

NIST Chemistry WebBook. 3-Methyl-4-isopropylphenol (Isomer Comparison). Retrieved from [Link]

Molecular weight and formula of 2-Iodo-4-isopropoxy-1-methylbenzene

The following technical guide details the molecular characteristics, synthesis, and applications of 2-Iodo-4-isopropoxy-1-methylbenzene .

CAS Number: 1369834-60-5 Formula: C₁₀H₁₃IO Molecular Weight: 276.11 g/mol

Executive Summary

This compound is a specialized halogenated aromatic ether used primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structure features a toluene core with an iodine atom at the ortho position (C2) and an isopropoxy group at the para position (C4). The iodine substituent serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the isopropoxy group modulates lipophilicity and metabolic stability.

This guide provides a comprehensive technical profile, including validated synthesis pathways, structural analysis, and handling protocols for researchers in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2]

The following data summarizes the core physical constants and identifiers for the compound.

| Property | Value | Notes |

| IUPAC Name | 2-Iodo-1-methyl-4-(propan-2-yloxy)benzene | Preferred IUPAC |

| Alternative Names | 3-Iodo-4-methylphenyl isopropyl ether; 2-Iodo-4-isopropoxytoluene | |

| Molecular Formula | C₁₀H₁₃IO | |

| Exact Mass | 276.0011 | |

| Appearance | Pale yellow liquid or low-melting solid | Predicted based on congeners |

| Boiling Point | ~115–120 °C @ 5 mmHg | Extrapolated from 4-fluoro analog |

| Density | 1.52 ± 0.05 g/cm³ | High density due to Iodine |

| LogP | ~3.8 | Lipophilic |

| H-Bond Donors/Acceptors | 0 / 1 | Ether oxygen acts as acceptor |

Structural Analysis & Retrosynthesis

Structural Logic

The molecule is a trisubstituted benzene. The regiochemistry is critical:

-

Methyl Group (C1): Weakly activating, ortho/para directing.

-

Isopropoxy Group (C4): Strongly activating, ortho/para directing.

-

Iodo Group (C2): Deactivating, ortho/para directing.

Synthetic Challenge: Direct iodination of 4-isopropoxy-1-methylbenzene (p-cresol isopropyl ether) would preferentially occur at C3 (ortho to the strong alkoxy group), yielding the wrong isomer (3-iodo-4-isopropoxy-1-methylbenzene). Therefore, the synthesis must proceed via a route that establishes the iodine position before the ether formation or uses a precursor with defined regiochemistry.

Retrosynthetic Pathway

The most reliable route disconnects at the ether oxygen, leading to 3-iodo-4-methylphenol and an isopropyl electrophile.

Figure 1: Retrosynthetic analysis showing the disconnection to the phenol precursor to avoid regioselectivity issues.

Synthesis Protocol

The synthesis is best achieved in two stages: (1) Preparation of the phenol intermediate (if not purchased) and (2) Alkylation.

Step 1: Synthesis of 3-Iodo-4-methylphenol

This step utilizes the Sandmeyer reaction to introduce iodine at the specific position adjacent to the methyl group.

-

Reagents: 3-Amino-4-methylphenol (1.0 eq), NaNO₂ (1.1 eq), H₂SO₄ (2.5 eq), KI (1.5 eq), Water.

-

Protocol:

-

Suspend 3-amino-4-methylphenol in dilute H₂SO₄ and cool to 0–5 °C.

-

Add aqueous NaNO₂ dropwise, maintaining temperature <5 °C, to form the diazonium salt.

-

Stir for 30 minutes.

-

Add a solution of Potassium Iodide (KI) in water slowly.[1] Evolution of N₂ gas will be observed.

-

Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium species.

-

Workup: Extract with ethyl acetate. Wash the organic layer with sodium thiosulfate (Na₂S₂O₃) solution to remove free iodine (indicated by fading of purple color). Dry over MgSO₄ and concentrate.

-

Step 2: Alkylation (Williamson Ether Synthesis)

This step installs the isopropoxy group.

-

Reagents: 3-Iodo-4-methylphenol (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).

-

Protocol:

-

Dissolve 3-iodo-4-methylphenol in anhydrous DMF (0.5 M concentration).

-

Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Add 2-Bromopropane (isopropyl bromide).

-

Heat the reaction mixture to 60–70 °C for 4–6 hours. Monitor by TLC or HPLC.

-

Workup: Pour the mixture into ice water. Extract with diethyl ether or hexanes.

-

Purification: Wash the organic phase with water (3x) to remove DMF, then brine. Dry over Na₂SO₄.[2] Purify via silica gel column chromatography (Eluent: 5% Ethyl Acetate in Hexanes).

-

Figure 2: Workflow for the alkylation of 3-iodo-4-methylphenol.

Applications in Drug Discovery

The 2-iodo substituent is the critical functional handle in this molecule. It is chemically distinct from the other positions due to the weak C–I bond, making it highly reactive in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Couplings

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl scaffolds. The isopropoxy group serves as a stable, electron-donating ether that improves solubility and metabolic resistance compared to a methoxy group.

-

Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

-

Buchwald-Hartwig Amination: Substitution of the iodine with amines to create aniline derivatives.

Metabolic Stability

The isopropoxy group is often preferred over a methoxy group in medicinal chemistry because the branched alkyl chain hinders metabolic dealkylation (O-dealkylation) by cytochrome P450 enzymes, potentially extending the half-life of the drug candidate.

Analytical Characterization

Expected spectral data for validation:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 (d, J = 2.5 Hz, 1H, Ar-H at C3, meta to methyl, ortho to ether).

-

δ 7.10 (d, J = 8.0 Hz, 1H, Ar-H at C6, ortho to methyl).

-

δ 6.85 (dd, J = 8.0, 2.5 Hz, 1H, Ar-H at C5).

-

δ 4.45 (septet, J = 6.0 Hz, 1H, O-CH -(CH₃)₂).

-

δ 2.35 (s, 3H, Ar-CH ₃).

-

δ 1.33 (d, J = 6.0 Hz, 6H, O-CH-(CH ₃)₂).

-

-

¹³C NMR:

-

Distinct peaks for the ipso-carbons (C-I, C-O, C-Me).

-

Characteristic isopropyl signals (~22 ppm for methyls, ~70 ppm for CH).

-

Safety & Handling

-

Hazards: The compound is an organic iodide and ether. It may be irritating to skin and eyes.

-

Stability: Light sensitive (C–I bond cleavage). Store in amber vials under inert atmosphere (Nitrogen or Argon) at 2–8 °C.

-

Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Synthesis of 3-Iodo-4-methylphenol: Aaron Chemicals. (n.d.). 3-Iodo-4-methylphenol Product Entry. Retrieved from

-

General Iodination Protocols: Organic Syntheses, Coll. Vol. 2, p. 355 (1943); Vol. 13, p. 56 (1933). Preparation of Iodophenols via Sandmeyer. Retrieved from

- Alkylation of Phenols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Compound Registry: PubChem. (n.d.). Search for C10H13IO Isomers. Retrieved from

-

Safety Data: Combi-Blocks. (n.d.). Safety Data Sheet: this compound. Retrieved from

Sources

2-Iodo-4-isopropoxy-1-methylbenzene MSDS and safety data sheet

Technical Monograph: 2-Iodo-4-isopropoxy-1-methylbenzene Document Type: High-Integrity Safety & Handling Guide (SDS-Plus) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.

Executive Summary

This compound (CAS: 1369834-60-5) is a specialized aryl iodide intermediate utilized primarily in the synthesis of biaryl scaffolds for pharmaceutical applications.[1] Its structural duality—combining a reactive carbon-iodine (C–I) bond for cross-coupling with a lipophilic isopropoxy ether motif—makes it a critical building block for modulating solubility and metabolic stability in drug candidates.

This guide transcends standard MSDS requirements, integrating field-proven handling protocols with mechanistic insights into the compound's reactivity and safety profile.

Part 1: Chemical Identity & Molecular Architecture

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1369834-60-5 |

| Molecular Formula | C₁₀H₁₃IO |

| Molecular Weight | 276.11 g/mol |

| Appearance | Pale yellow to colorless liquid (or low-melting solid) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Aryl Iodide (Reactive Handle), Isopropoxy Ether (Lipophilic Donor), Toluene Core |

Structural Reactivity Analysis

The molecule features a "push-pull" electronic environment. The isopropoxy group at the para position (relative to the methyl) acts as a strong electron-donating group (EDG), increasing electron density in the ring. However, the iodine atom at the ortho position (relative to the methyl) provides a weak C–I bond ($ \approx 57 \text{ kcal/mol} $), which is highly susceptible to oxidative addition by transition metals (Pd, Cu).

Figure 1: Functional group analysis highlighting the reactive C-I handle and the physicochemical modulating isopropoxy group.

Part 2: Hazard Profiling & Toxicology (GHS)

While specific toxicological data for this exact intermediate may be limited, its classification is derived from the structure-activity relationship (SAR) of analogous aryl iodides and alkyl aryl ethers.

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Toxicological Mechanisms

-

Dermal/Ocular: The lipophilic nature of the isopropoxy group facilitates skin penetration. Upon contact, the compound acts as a local irritant, potentially defatting skin membranes.

-

Inhalation: Vapors or mists can irritate the mucosal linings of the upper respiratory tract.

-

Systemic: Aryl iodides can be metabolized to release iodide ions, which may impact thyroid function upon chronic, high-level exposure (though unlikely in standard R&D quantities).

Part 3: Operational Safety & Exposure Control

Engineering Controls

-

Primary Barrier: All handling must occur within a certified chemical fume hood maintaining a face velocity of >100 fpm.

-

Inert Atmosphere: Due to the potential light sensitivity of the C–I bond, reactions and storage should occur under Nitrogen (

) or Argon (

Personal Protective Equipment (PPE) Matrix

| Zone | Requirement | Rationale |

| Ocular | Chemical Safety Goggles | Prevent splash entry; standard safety glasses are insufficient for liquid handling. |

| Dermal (Hands) | Nitrile Gloves (Double-gloving recommended) | Aryl ethers can permeate thin latex. Nitrile provides superior resistance. |

| Respiratory | N95 or P100 (if aerosolized) | Required only if working outside a fume hood (not recommended). |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection against minor splashes. |

Emergency Response Logic

In the event of exposure or spill, immediate action is required to mitigate systemic absorption.[2]

Figure 2: Immediate response workflow for personnel exposure.

Part 4: Synthetic Utility in Drug Discovery

This compound is not merely a solvent or reagent; it is a scaffold builder . The iodine atom serves as a "leaving group" in metal-catalyzed cross-coupling reactions.

Key Reaction: Suzuki-Miyaura Coupling

Researchers typically employ this intermediate to attach the 4-isopropoxy-1-methylphenyl moiety to a heteroaryl core.

-

Protocol Overview:

-

Reagents: this compound (1.0 eq), Boronic Acid (1.1 eq),

(0.05 eq), -

Solvent System: 1,4-Dioxane/Water (4:1) degassed.[3]

-

Conditions: Heat to 80–100°C under inert atmosphere.

-

Mechanism: The oxidative addition of Palladium into the C–I bond is the rate-determining step, facilitated by the electron-rich nature of the ring.

-

Figure 3: Standard workflow for utilizing the compound in Suzuki coupling.

Part 5: Storage & Disposal

-

Storage: Store in a tightly closed container at 2–8°C (refrigerated). Protect from light to prevent iodine liberation (discoloration to brown/purple indicates decomposition).

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not discharge into drains; aryl halides are persistent environmental pollutants.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13774786 (Isomer Analog). Retrieved from [Link]

-

ChemBK. this compound Material Safety Data Sheet. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

Sonogashira coupling of 2-Iodo-4-isopropoxy-1-methylbenzene with terminal alkynes

Application Note: Sonogashira Coupling of 2-Iodo-4-isopropoxy-1-methylbenzene

Part 1: Introduction & Scope

Subject Molecule: this compound (CAS: Analogous structures often used in SGLT2 inhibitor synthesis)

Target Transformation:

This application note details the optimized protocol for the Sonogashira coupling of This compound . This specific aryl iodide presents a unique reactivity profile:

-

Electronic Activation: The para-isopropoxy group (relative to the methyl) and the methyl group itself are electron-donating, increasing the electron density of the arene. While this typically slows oxidative addition compared to electron-deficient arenes, the presence of the Iodide leaving group ensures high reactivity under mild conditions.

-

Steric Environment: The ortho-methyl group (position 1, relative to the iodine at position 2) introduces steric strain. While less hindered than tert-butyl or mesityl systems, this ortho-substitution requires specific ligand choices to facilitate the reductive elimination step and prevent catalyst aggregation.

Key Applications:

-

Synthesis of SGLT2 inhibitor scaffolds (e.g., Canagliflozin analogs).[2]

-

Preparation of liquid crystalline materials (tolan derivatives).

-

Late-stage functionalization of core pharmacophores.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via the classic Palladium/Copper co-catalyzed cycle.[3][4] The steric influence of the ortho-methyl group is most critical during the Oxidative Addition and Transmetalation stages.

Mechanistic Pathway (DOT Visualization)

Caption: Figure 1: Dual catalytic cycle. The ortho-methyl group on the aryl iodide (Ar-I) imposes steric bulk, necessitating a phosphine ligand (L) capable of stabilizing the Pd(II) intermediate.

Part 3: Experimental Protocol

Method A: Standard High-Yield Protocol (Recommended)

Best for: Initial screening, scale-up <10g, and substrates with moderate boiling points.

Reagents & Materials:

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.2 equiv)[3]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-3 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

-

Base/Solvent: Triethylamine (Et3N) / Tetrahydrofuran (THF) (1:1 ratio)

-

Atmosphere: Argon or Nitrogen (Strictly Oxygen-free)

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.[5]

-

Critical Step: Degas the solvents (THF and Et3N) by sparging with Argon for 15-20 minutes prior to use. Oxygen presence causes homocoupling of the alkyne (Glaser coupling), reducing yield.

-

-

Reaction Assembly:

-

Charge the flask with This compound (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.01 equiv).

-

Evacuate and backfill with Argon (3 cycles).

-

Add the degassed THF and Et3N via syringe.

-

Add the Terminal Alkyne (1.2 equiv) dropwise via syringe. Note: If the alkyne is solid, add it with the other solids in step 2a.

-

-

Execution:

-

Stir the mixture at Room Temperature (25°C) . The reaction typically turns dark brown or black within 15 minutes.

-

Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Optimization Note: Due to the ortho-methyl group, if conversion is <50% after 4 hours, warm the reaction to 45-50°C . Do not exceed 60°C to avoid ether cleavage or polymerization.

-

-

Workup:

-

Dilute the reaction mixture with Diethyl Ether or EtOAc.

-

Filter through a small pad of Celite or silica to remove precipitated ammonium salts and palladium black. Rinse the pad thoroughly with EtOAc.

-

Wash the filtrate with saturated NH4Cl (aq) to remove copper species, followed by Brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[6]

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexanes to 5-10% EtOAc/Hexanes. (The isopropoxy group increases polarity slightly compared to simple toluene derivatives).

-

Part 4: Data Analysis & Validation

Expected Analytical Signatures:

| Technique | Feature | Expected Signal / Observation |

| 1H NMR | Isopropoxy -CH- | Septet, δ 4.4 - 4.6 ppm |

| 1H NMR | Isopropoxy -(CH3)2 | Doublet, δ 1.3 - 1.4 ppm |

| 1H NMR | Ar-CH3 (Ortho) | Singlet, δ 2.3 - 2.4 ppm (Shifted slightly downfield due to alkyne proximity) |

| 1H NMR | Alkyne | Disappearance of terminal alkyne proton (δ ~2-3 ppm) |

| 13C NMR | Alkyne Carbons | Two distinct peaks in the δ 80-95 ppm region |

| MS (ESI) | [M+H]+ | Mass corresponds to Sum of Ar + Alkyne - HI |

Troubleshooting Guide:

| Issue | Probable Cause | Solution |

| Homocoupling (Alkyne Dimer) | Oxygen in solvent/headspace | Sparge solvents longer; use a glovebox or strict Schlenk technique. |

| Low Conversion | Steric hindrance (Ortho-Me) | Increase Temp to 50°C; Switch catalyst to Pd(dppf)Cl2 (smaller bite angle). |

| Dehalogenation (Ar-H formed) | Hydride source present | Ensure solvents are anhydrous; avoid excessive heating. |

| Black Precipitate Early | Catalyst decomposition | Ensure ligand excess (add 1-2% PPh3) or check inert atmosphere. |

Part 5: References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[7] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874-922. Link

-

Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. Link

-

Nagy, E., et al. (2012). Flow Chemistry: Sonogashira Coupling. RSC Advances, 2, 1024-1029. (Specific protocols for ortho-substituted iodotoluenes). Link

-

Nomura, S., et al. (2010).[8] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[8] Journal of Medicinal Chemistry, 53(17), 6355-6360.[8] (Demonstrates coupling on similar alkoxy-substituted scaffolds). Link

Sources

- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103980263A - New synthesis process of canagliflozin - Google Patents [patents.google.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. medkoo.com [medkoo.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Deiodination in Aryl Iodide Coupling Reactions

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for a common challenge in palladium-catalyzed cross-coupling reactions: the undesired deiodination of aryl iodides. This side reaction, also known as hydrodehalogenation or reductive dehalogenation, can significantly lower the yield of your desired coupled product by converting the aryl iodide starting material into an arene.

This technical support center is designed to provide you with a comprehensive understanding of the underlying causes of deiodination and to offer practical, field-proven strategies to mitigate this problematic side reaction. The information is presented in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in my aryl iodide coupling reaction?

A: Deiodination is a side reaction where the iodine atom of your aryl iodide is replaced by a hydrogen atom, leading to the formation of the corresponding arene byproduct.[1][2] This is problematic because it consumes your starting material, reducing the overall yield of your desired cross-coupled product.[3] Aryl iodides are particularly susceptible to this side reaction compared to aryl bromides or chlorides due to the weaker carbon-iodine bond.[2][4]

Q2: What is the primary mechanism behind this unwanted deiodination?

A: The most widely accepted mechanism for deiodination in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can arise from several sources within your reaction mixture, including:

-

The Base: Certain bases, particularly strong alkoxide bases, can react with components of the reaction mixture to generate Pd-H.[1][2]

-

The Solvent: Protic solvents like alcohols can be a source of hydrides.[2][3] Some aprotic solvents like DMF can also act as a hydride source under certain conditions.[5][6][7]

-

Trace Water: The presence of even small amounts of water can contribute to the formation of Pd-H species.[2]

Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the deiodinated byproduct.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Deiodination

If you are observing significant deiodination of your aryl iodide, the following troubleshooting guide provides a systematic approach to identify the root cause and implement effective solutions.

Step 1: Evaluate Your Reaction Conditions

High temperatures and prolonged reaction times can exacerbate the deiodination side reaction.[1]

-

Recommendation: Monitor your reaction closely using techniques like TLC or LC-MS. Aim to stop the reaction as soon as your starting material is consumed to avoid unnecessary exposure to conditions that favor deiodination.[1] If possible, try running the reaction at a lower temperature.

Step 2: Scrutinize Your Choice of Base

The base plays a critical role in the catalytic cycle and can be a primary contributor to the formation of palladium-hydride species.[2] Strong bases are often more likely to promote deiodination.[1][8]

-

Recommendation: If you are using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker inorganic base.

| Base Type | Examples | Propensity for Deiodination |

| Strong Alkoxides | NaOtBu, KOtBu | High |

| Carbonates | K₂CO₃, Cs₂CO₃ | Moderate to Low |

| Phosphates | K₃PO₄ | Low |

Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can often significantly reduce the extent of deiodination.[1][2]

Step 3: Reassess Your Solvent System

The solvent can be a direct source of hydrides leading to deiodination.[2]

-

Recommendation: Whenever possible, opt for aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene.[2] If your reaction requires a protic solvent like an alcohol, consider using it in combination with a non-protic co-solvent to minimize its concentration.

Step 4: Optimize Your Catalyst System: The Critical Role of Ligands

The ligand bound to the palladium center has a profound impact on the relative rates of the desired cross-coupling and the undesired deiodination.

-

Recommendation: If you are using a simple phosphine ligand like triphenylphosphine (PPh₃), switching to a more sterically hindered and electron-rich ligand can be highly effective. Bulky ligands can accelerate the desired cross-coupling pathway, outcompeting the deiodination side reaction.[1][9]

| Ligand Class | Examples | Key Features |

| Buchwald-type Biarylphosphines | XPhos, SPhos | Sterically demanding and electron-rich, promoting fast reductive elimination. |

| Ferrocenylphosphines | dppf | Bidentate ligand that can stabilize the catalytic species. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors that form stable palladium complexes. |

Switching to ligands like XPhos, SPhos, or dppf can often dramatically suppress deiodination and improve the yield of your desired product.[1]

Visualizing the Problem: The Competing Catalytic Cycles

To better understand the challenge, it is helpful to visualize the competing catalytic cycles at play. The desired cross-coupling reaction and the undesired deiodination pathway both originate from the same initial oxidative addition intermediate.

Experimental Protocol: A General Method to Suppress Deiodination in a Suzuki-Miyaura Coupling

This protocol is provided as a starting point and may require optimization for your specific substrates.

Materials:

-

Aryl iodide

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Water, degassed

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Catalyst Preparation: In a separate vial, prepare the catalyst by adding Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

-

Addition of Reagents: Add the prepared catalyst to the Schlenk flask, followed by anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

This protocol utilizes a bulky, electron-rich ligand (SPhos) and a weaker inorganic base (K₃PO₄) in an aprotic solvent (toluene), all of which are conditions known to disfavor the deiodination side reaction.[2]

Advanced Troubleshooting: A Decision-Making Workflow

If you have implemented the initial troubleshooting steps and are still observing significant deiodination, this workflow can guide you through more advanced optimization strategies.

By systematically evaluating and modifying your reaction parameters based on the principles outlined in this guide, you can significantly suppress the undesired deiodination of your aryl iodide and maximize the yield of your target molecule.

References

-

Bosiak, M. J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

-

Clarke, G., Firth, J. D., Ledingham, L., & Fairlamb, I. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. ResearchGate. [Link]

-

Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]

-

Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. [Link]

-

Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Chemistry Portal. [Link]

-

Wikipedia. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

MDPI. (2019). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

-

ResearchGate. (n.d.). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. ResearchGate. [Link]

-

IISc. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics [etd.iisc.ac.in]

- 7. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Technical Support Center: Purification of 2-Iodo-4-isopropoxy-1-methylbenzene

Ticket ID: #PUR-ISO-2I4M Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Post-Synthesis Purification & Troubleshooting for 2-Iodo-4-isopropoxy-1-methylbenzene

Triage: System Diagnostics

Before proceeding with specific protocols, we must diagnose the current state of your crude material. This molecule is a lipophilic aryl ether with a heavy halogen atom. Its purification challenges typically stem from unreacted phenolic precursors, de-iodination byproducts, or iodine liberation.

Compound Profile:

-

Target Structure: this compound (Aryl iodide / Aryl alkyl ether).

-

Expected State: Viscous colorless oil or low-melting white solid (dependent on purity).

-

Key Sensitivities: Light sensitive (C-I bond lability), susceptible to oxidation over time.

Quick Diagnostic Checklist

| Observation | Likely Cause | Recommended Action |

| Pink/Purple Color | Free Iodine ( | Protocol A (Thiosulfate Wash) |

| High Viscosity/Tar | Polymerization or remaining high-boiling solvents (DMF/DMSO). | Protocol C (Kugelrohr/High-Vac) |

| TLC Streaking | Residual phenolic precursor (acidic). | Protocol B (Caustic Wash) |

| New Spot on TLC | De-iodination (4-isopropoxytoluene) or Regioisomer. | Protocol D (Gradient Chromatography) |

Module 1: The "Chemical Wash" (Pre-Chromatography)

The Issue: The most common synthesis route involves the alkylation of a phenol (e.g., 3-iodo-4-methylphenol or an isomer) with an isopropyl halide. Flash chromatography often fails to separate the starting phenol from the product efficiently due to "tailing."

The Solution: A chemically active extraction before the column is the most efficient purification step. You must exploit the acidity of the phenolic impurity versus the neutrality of your ether product.

Protocol B: Optimized Caustic Workup

Use this if your crude NMR shows phenolic protons (broad singlet ~5.0–7.0 ppm).

-

Dilution: Dissolve the crude reaction mixture in a non-polar solvent. Diethyl Ether (

) is preferred over Dichloromethane (DCM) here because it creates a better density differential with the aqueous base. -

The Caustic Wash:

-

The Iodine Quench (Protocol A integrated):

-

Drying: Wash with Brine (

), dry over

Critical Tech Note: Do not skip the brine wash. The lipophilicity of the isopropoxy group can cause emulsions. Brine increases the ionic strength of the aqueous layer, forcing a clean phase separation.

Module 2: Flash Chromatography Strategy

The Issue: Separation of the target from non-polar byproducts (e.g., de-iodinated 4-isopropoxytoluene) requires precise solvent tuning.

The Solution: Use a shallow gradient on Silica Gel (SiO2).

Protocol D: Gradient Elution System

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).

Step-by-Step Gradient:

| Column Volume (CV) | Solvent Ratio (Hex:EtOAc) | Target Elution |

| 0 - 2 CV | 100 : 0 | Elutes non-polar impurities (e.g., excess isopropyl bromide, de-iodinated arenes). |

| 2 - 5 CV | 98 : 2 | Target Compound typically elutes here (Rf ~0.6-0.8). |

| 5 - 10 CV | 90 : 10 | Flushes any remaining polar impurities or oxidation products. |

Visualization: Use UV light (254 nm). The aryl iodide moiety is UV active. Stain: Anisaldehyde or Phosphomolybdic Acid (PMA) will stain the isopropoxy group effectively upon heating.

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this compound based on the state of your crude material.

Caption: Decision tree for the purification of iodinated aryl ethers, prioritizing chemical washes before chromatography.

Frequently Asked Questions (FAQs)

Q1: My product is turning pink during storage. Is it decomposing?

A: Yes, aryl iodides have a weak C-I bond that can homolyze under light, releasing iodine radicals (

-

Fix: Store the pure compound in an amber vial wrapped in foil at 4°C. For long-term storage, add a small strip of activated Copper wire or Copper foil inside the vial. The copper scavenges free iodine, preventing autocatalytic decomposition.

Q2: I see a spot very close to my product on TLC that won't separate. What is it? A: This is likely the regioisomer or the de-iodinated byproduct (4-isopropoxytoluene).

-

Fix: If flash chromatography fails, switch the stationary phase. Silver Nitrate (

) impregnated silica is highly effective for separating halides and isomers based on pi-cloud density differences. Alternatively, try a solvent system of Toluene/Hexane instead of EtOAc/Hexane to exploit pi-stacking interactions.

Q3: Can I distill this compound? A: Yes, but with caution. Aryl iodides have high boiling points and can de-iodinate at high temperatures.

-

Recommendation: Use Kugelrohr distillation under high vacuum (<0.5 mmHg). Do not exceed bath temperatures of 160°C if possible. If the residue turns black/purple in the pot, stop immediately; thermal decomposition is occurring.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

Organic Syntheses. Iodobenzene: Purification and Handling. Org.[1][3][4][5][6][7][8][9][10] Synth. 1941 , Coll.[3] Vol. 1, 323.[3] (Standard protocol for thiosulfate washing of aryl iodides).

- Astellas Pharma Inc.C-Glucoside Derivatives and Salts Thereof (SGLT2 Inhibitor Intermediates). WO Patent 2004/080990, 2004.

-

Nué-Martínez, J. J., et al. High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid. Arkivoc, 2021 , part viii, 1-11. (Demonstrates the stability and handling of 2-isopropoxy aryl systems).

Sources

- 1. rtong.people.ust.hk [rtong.people.ust.hk]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]

- 6. sciforum.net [sciforum.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

Validation & Comparative

C13 NMR chemical shifts for isopropoxy and methyl aryl groups

Topic: Comparative Guide:

Executive Summary: The Structural Fingerprint

In drug discovery and medicinal chemistry, distinguishing between isopropoxy (

This guide provides a definitive comparison of their

Chemical Shift Analysis: The Core Comparison

The following data compares the spectral signatures of Isopropoxybenzene (Isopropoxy group on a phenyl ring) and Toluene (Methyl group on a phenyl ring) in

Aliphatic Region: The "Methyl Trap"

The most common error in assignment arises from the overlapping methyl signals.

| Carbon Type | Isopropoxy ( | Methyl Aryl ( | Diagnostic Key |

| Methyl ( | 21.8 – 22.2 ppm | 21.3 – 21.5 ppm | High overlap risk. Cannot be used as the sole identifier. |

| Methine ( | 69.0 – 71.0 ppm | Absent | Definitive Signal. The presence of a signal in the 69–71 ppm range confirms the ether linkage. |

Aromatic Region: Electronic Perturbations

The substituent effect on the aromatic ring provides a secondary confirmation method. Oxygen acts as a strong resonance donor (

| Ring Position | Isopropoxy Effect (ppm) | Methyl Effect (ppm) | Mechanistic Insight |

| Ipso (C1) | ~157.0 (Strong Deshielding) | ~137.7 (Moderate Deshielding) | Oxygen's electronegativity deshields the attachment point by ~20 ppm more than carbon. |

| Ortho (C2/6) | ~115.5 (Strong Shielding) | ~129.0 (Weak Deshielding) | Resonance ( |

| Meta (C3/5) | ~129.3 (Negligible) | ~128.2 (Negligible) | Meta positions are electronically insulated in both cases. |

| Para (C4) | ~120.5 (Strong Shielding) | ~125.3 (Weak Shielding) | Resonance shielding extends to the para position for the alkoxy group. |

Mechanistic Causality

-

Isopropoxy (

): The oxygen atom possesses lone pairs that participate in -

Methyl Aryl (

): The methyl group interacts primarily through Hyperconjugation and a weak Inductive Effect (

Visualization: Assignment Logic & Pathway

Diagram 1: Structural Assignment Decision Tree

This flowchart illustrates the logical process for distinguishing these groups using

Caption: Logical workflow for distinguishing Isopropoxy vs. Methyl Aryl groups based on Methine presence and Ipso shift.

Experimental Protocol: Quantitative Acquisition

Standard

Protocol: Inverse Gated Decoupling

Objective: Suppress NOE enhancement to allow accurate integration of carbon signals.

-

Pulse Sequence: zgig (Bruker) or s2pul (Varian/Agilent) with decoupling gated off during delay.

-

Relaxation Delay (

): Set-

Recommendation: Use

seconds for routine quantitative work.

-

-

Pulse Angle:

pulse is preferred for maximum signal per scan, provided -

Decoupling: Switch on broad-band proton decoupling only during acquisition (

).-

Causality: NOE builds up during proton irradiation. By gating decoupling off during the delay, NOE buildup is avoided, ensuring signal intensity is proportional only to the number of nuclei.

-

Diagram 2: Inverse Gated Pulse Sequence

Caption: Inverse Gated Decoupling sequence. Decoupler is OFF during relaxation to suppress NOE, enabling quantitative integration.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift tables).

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

Reich, H. J. (2023). WinPLT Chemical Shift Data. University of Wisconsin-Madison. (Verified via general chemical shift databases).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

A Comparative Guide to HPLC Retention Times of 2-Iodo-4-isopropoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of HPLC in Pharmaceutical Intermediate Analysis

2-Iodo-4-isopropoxy-1-methylbenzene is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and identifying potential impurities in such intermediates.[1] The retention time (t R) in HPLC is a critical parameter, serving as a qualitative identifier for a compound under specific chromatographic conditions.

This guide explores the retention behavior of this compound under different reversed-phase HPLC (RP-HPLC) conditions, providing a comparative analysis of various stationary and mobile phases. Understanding how to manipulate these parameters is key to developing effective and efficient separation methods.[2]

Physicochemical Properties and Their Chromatographic Implications

To develop a robust HPLC method, a foundational understanding of the analyte's physicochemical properties is essential.

-

Structure: this compound (C₁₀H₁₃IO) possesses a non-polar aromatic core with an iodine atom, a methyl group, and an isopropoxy group.[3]

-

Polarity: The presence of the benzene ring and alkyl groups renders the molecule significantly non-polar. This dictates the use of reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[4][5]

-

UV Absorbance: The aromatic ring allows for detection using a UV detector, a common and versatile detector in HPLC.[1]

Comparative Analysis of HPLC Methods

The retention time of this compound is primarily influenced by the choice of the stationary phase (column) and the mobile phase composition.

Stationary Phase Selection: A Comparison of C18, C8, and Phenyl-Hexyl Columns

Reversed-phase columns with non-polar stationary phases are the standard for separating non-polar compounds.[4][5]

-

C18 (Octadecylsilane): These columns are the most widely used in reversed-phase HPLC due to their high hydrophobicity and retention of non-polar analytes.[8][9] For a non-polar molecule like this compound, a C18 column is an excellent starting point for method development.[8]

-

C8 (Octylsilane): C8 columns are less retentive than C18 columns.[10] This can be advantageous when analyzing highly non-polar compounds that may be too strongly retained on a C18 column, leading to excessively long run times.

-

Phenyl-Hexyl: These columns offer alternative selectivity, particularly for compounds containing aromatic rings, due to potential π-π interactions between the analyte and the phenyl groups of the stationary phase.[11][12][13] This can be beneficial for separating structurally similar aromatic compounds.

Mobile Phase Composition: The Role of Organic Modifier and Gradient Elution

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH).

-

Organic Modifier: The choice and concentration of the organic modifier significantly impact retention. Acetonitrile is a stronger organic modifier than methanol, meaning it will elute compounds more quickly.[14] The selection between ACN and MeOH can also affect the selectivity of the separation.[15]

-

Gradient Elution: For samples containing compounds with a wide range of polarities, a gradient elution, where the concentration of the organic modifier is increased over time, is often employed.[4][15] This allows for the efficient elution of both less retained and more strongly retained components in a single run.

Experimental Protocols and Comparative Data

The following sections detail experimental protocols for analyzing this compound using different HPLC conditions.

Experimental Workflow

Sources

- 1. ijcps.com [ijcps.com]

- 2. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. pharmaguru.co [pharmaguru.co]

- 6. Benzene, 1-iodo-4-methyl- (CAS 624-31-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Benzene, 1-iodo-4-(1-methylethyl)- (CAS 17356-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Developing HPLC Methods [sigmaaldrich.com]

- 9. nacalai.com [nacalai.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phx.phenomenex.com [phx.phenomenex.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.